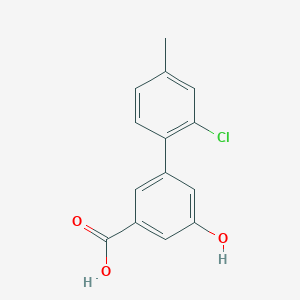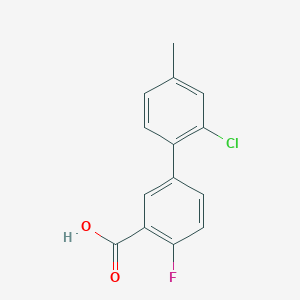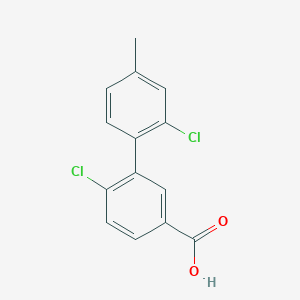
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% (4-C2C4MPA) is an organic compound with the molecular formula C10H7Cl3O2. It is a white crystalline solid with a melting point of 157-159 °C. 4-C2C4MPA is used in a variety of scientific research applications, including organic synthesis and pharmaceuticals. It has a wide range of biochemical and physiological effects and has been studied extensively in laboratory experiments.
科学的研究の応用
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in organic synthesis and pharmaceuticals as a starting material for the synthesis of other compounds. It is also used in the synthesis of pesticides and herbicides, and as an intermediate in the synthesis of pharmaceuticals. 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is also used in the synthesis of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is not fully understood. It is believed to act as a proton donor, donating a proton to a nucleophile in a reaction. This proton donation can lead to a variety of reactions, including the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer properties and to inhibit the growth of cancer cells. In addition, 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has been shown to have antitumor effects, and to reduce the toxicity of certain drugs.
実験室実験の利点と制限
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. It is also relatively inexpensive and is stable under a variety of conditions. However, 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is toxic and should be handled with care. It should also be stored in an airtight container and kept away from heat and light.
将来の方向性
There are several potential future directions for 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95%. One potential direction is to further investigate its anti-cancer properties. This could include studying its effects on different types of cancer cells and exploring potential combinations with other drugs or compounds. Another potential direction is to investigate its effects on other diseases, such as cardiovascular disease and diabetes. Additionally, further research could be conducted to explore its potential use in other applications, such as drug delivery. Finally, further research could be conducted to explore its potential use as a pesticide or herbicide.
合成法
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% can be synthesized by several methods. The most common method involves the reaction of 4-chloro-2-chloromethylphenol with benzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as dimethylformamide. The reaction is carried out at a temperature of 120-140 °C, and the product is a white crystalline solid. Other methods of synthesis include the reaction of 4-chloro-2-chloromethylphenol with ethyl benzoate in the presence of a base and a catalyst, or the reaction of 4-chloro-2-chloromethylphenol with benzoic anhydride in the presence of a base and a catalyst.
特性
IUPAC Name |
4-chloro-2-(2-chloro-4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-2-4-10(13(16)6-8)12-7-9(15)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFTVUOWDPIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690250 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-18-6 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














